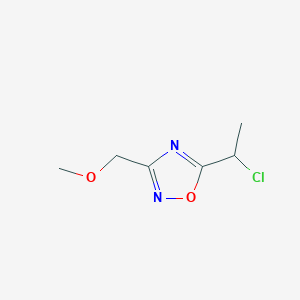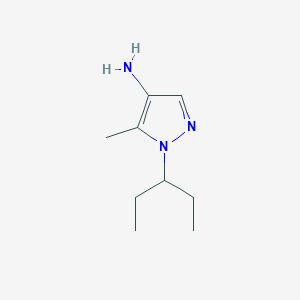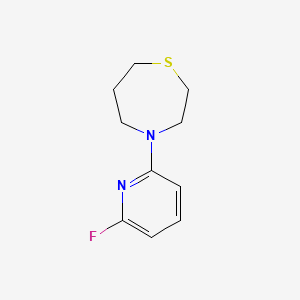
4-(6-Fluoropyridin-2-yl)-1,4-thiazepane
Vue d'ensemble
Description
“4-(6-Fluoropyridin-2-yl)-1,4-thiazepane” is a chemical compound with the molecular weight of 212.29 . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Applications De Recherche Scientifique
Potential as Met Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share structural similarities with 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane, have been identified as potent and selective Met kinase inhibitors. This discovery is significant for cancer research, particularly in targeting the Met kinase superfamily involved in cell growth and metastasis. One analog demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials due to its favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009).
Antimycobacterial Applications
Another research avenue involves the synthesis of 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids from 3,4-difluoro aniline and 3-fluoro-4-nitro aniline. These compounds have been evaluated for their antimycobacterial activities against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant M. tuberculosis (MDR-TB), demonstrating significant potency. One compound, in particular, was found to be more potent than isoniazid against MTB and MDR-TB, highlighting the potential of fluoropyridine derivatives in addressing antimicrobial resistance (Dinakaran Murugesan et al., 2008).
Exploration in Novel Psychoactive Drugs Analysis
The structure of fluoropyridine derivatives has also been explored in the development of analytical methods for the chiral separation of new psychoactive substances. A study utilizing a Lux® Cellulose-2 column for HPLC analysis achieved enantioseparation of a broad spectrum of psychoactive compounds, underscoring the utility of such structural motifs in forensic and pharmaceutical analysis (Magdalena Taschwer et al., 2017).
Anti-Lung Cancer Activity
Fluorobenzo[b]pyran derivatives, closely related to 4-(6-Fluoropyridin-2-yl)-1,4-thiazepane, have shown promising anti-lung cancer activity. These compounds, upon undergoing various chemical reactions, have been tested against cell lines of human cancer, displaying anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. Such findings suggest the potential of fluoropyridine and thiazepane derivatives in the development of new anticancer therapies (A. G. Hammam et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
4-(6-fluoropyridin-2-yl)-1,4-thiazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2S/c11-9-3-1-4-10(12-9)13-5-2-7-14-8-6-13/h1,3-4H,2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTAEVVBNYPNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Fluoropyridin-2-yl)-1,4-thiazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



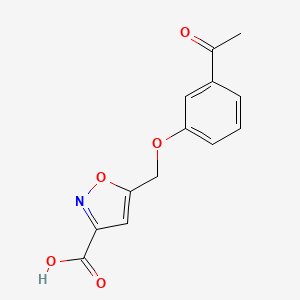
![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B1526785.png)
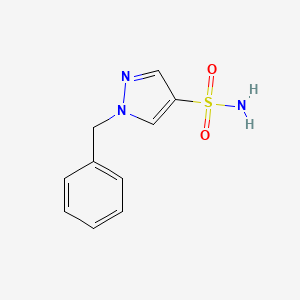
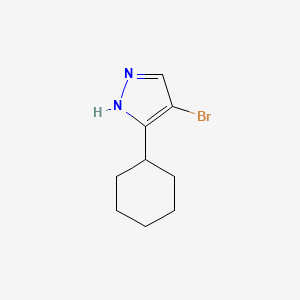
![1-Azido-3-[(2-methylpropyl)sulfanyl]propane](/img/structure/B1526790.png)
![(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B1526791.png)
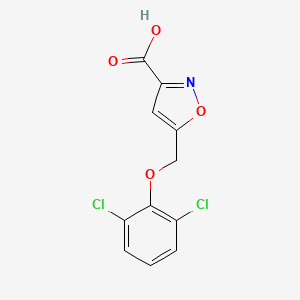
![2-[3-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B1526793.png)
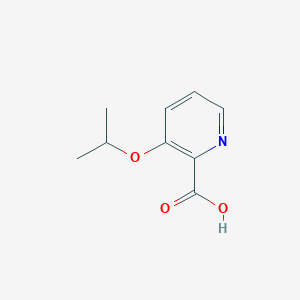
![[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B1526796.png)
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B1526801.png)
